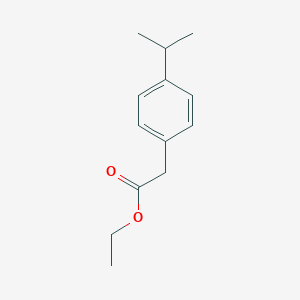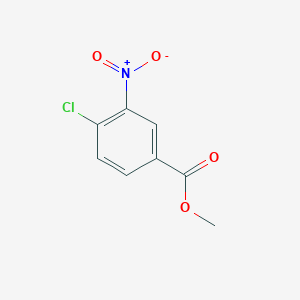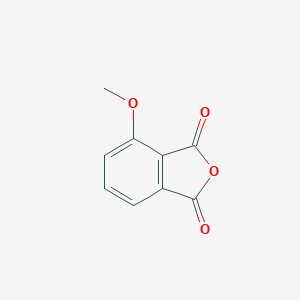
1-(Methylthio)-2-butanone
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
1-(Methylthio)-2-butanone is an important raw material and intermediate used in organic synthesis . It’s used to create a variety of other chemical compounds, contributing to the development of new materials and technologies.
Pharmaceuticals
This compound plays a significant role in the pharmaceutical industry . It’s used in the synthesis of various drugs, contributing to the development of new treatments and therapies.
Agrochemicals
1-(Methylthio)-2-butanone is also used in the production of agrochemicals . These chemicals, which include pesticides and fertilizers, are essential for maintaining agricultural productivity and food security.
Dyestuff Fields
In the dyestuff industry, 1-(Methylthio)-2-butanone is used as a raw material and intermediate . It contributes to the production of a wide range of dyes, enhancing the color and appearance of textiles, plastics, and other materials.
Bioprospecting
The compound’s unique chemical structure and properties make it a valuable resource in bioprospecting . Researchers use it to explore the chemo-structural diversity of natural products, leading to the discovery of new bioactive compounds.
Virtual Screening
1-(Methylthio)-2-butanone can be used in virtual screening strategies . These strategies involve the in silico analysis of large compound libraries, helping to identify promising candidates for further study.
Eigenschaften
IUPAC Name |
1-methylsulfanylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-3-5(6)4-7-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAGGJDTOMPTSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065577 | |
| Record name | 1-(Methylthio)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid; odour remniscient of mushroom with a characterisitic garlic undertone | |
| Record name | 1-(Methylthio)-2-butanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/519/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.997 (22°) | |
| Record name | 1-(Methylthio)-2-butanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/519/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
13678-58-5 | |
| Record name | Methylthiomethyl ethyl ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13678-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Methyl THIO)-2-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013678585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanone, 1-(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(Methylthio)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(methylthio)butan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(METHYLTHIO)-2-BUTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KPY19W300G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-(Methylthio)-2-butanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037193 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 1-(methylthio)-2-butanone derivatives as insecticides?
A: While the provided abstracts don't explicitly detail the exact mechanism of action for 1-(methylthio)-2-butanone derivatives, they highlight their effectiveness as systemic insecticides. [, , ] This suggests that these compounds are absorbed by the plant and distributed throughout its tissues, ultimately reaching and affecting target insects upon feeding. The research specifically mentions their efficacy against aphids and scales on various crops like sorghum, spruce, and camellias. [, , ]
Q2: How does the oxidation state of sulfur in 1-(methylthio)-2-butanone derivatives influence their fragmentation pattern in mass spectrometry?
A: Research on the mass spectral characteristics of 3,3-dimethyl-1-methylthio-2-butanone O-[(methylamino)carbonyl]oxime (thiofanox) and its metabolites reveals that the oxidation state of sulfur significantly impacts its fragmentation pathway. [] The study used deuterium labeling and high-resolution mass spectrometry to understand these patterns. It was observed that the dominant fragmentation pathway involves either the loss of CH3NCO or the sulfur-containing moiety. Interestingly, the preferred pathway was dependent on whether the sulfur atom existed as a sulfide, sulfoxide, or sulfone. []
Q3: Are there any studies on the environmental fate of 1-(methylthio)-2-butanone derivatives?
A: Yes, there is at least one study mentioned that investigates the fate of 3,3-dimethyl-1-(methylthio)-2-butanone O-(methylcarbamoyl)oxime (Diamond Shamrock DS-15647) in cotton plants and soil. [] Although the abstract doesn't provide specific results, this research likely aimed to determine the compound's degradation pathway, persistence in the environment, and potential effects on non-target organisms.
Q4: Were there any notable differences in efficacy among various 1-(methylthio)-2-butanone derivative insecticides tested?
A: Yes, the research indicates varying levels of efficacy among different 1-(methylthio)-2-butanone derivatives. For instance, in controlling tea scale on camellias, aldicarb and DS-15647 (3,3-dimethyl-1-methylthio-2-butanone O-(methylcarbamoyl)oxime) provided outstanding control. [] Comparatively, dimethoate and carbofuran were effective at higher rates, while phorate only worked at the highest tested rate, and disulfoton proved ineffective. [] These differences likely stem from variations in their uptake, translocation within the plant, and inherent toxicity to the target pest.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)iminomethyl]aniline](/img/structure/B77199.png)






![1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B77207.png)



